



Application Notes and Protocols for SEL120-34A: In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SEL120-34A	
Cat. No.:	B1457845	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of transcription.[3][4] Dysregulation of CDK8/19 activity has been implicated in various malignancies, particularly in acute myeloid leukemia (AML).[2][3] **SEL120-34A** exerts its anti-cancer effects by modulating gene expression programs, notably by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[3][4][5][6] This leads to the suppression of oncogenic transcriptional programs and can induce differentiation in leukemia cells.[2]

These application notes provide a detailed overview of the in vitro experimental protocols for evaluating the activity of **SEL120-34A**.

Mechanism of Action: CDK8/19-Mediated Transcriptional Regulation

SEL120-34A functions as a type I inhibitor, binding to the ATP pocket of CDK8 and CDK19.[3] [6] This inhibition prevents the phosphorylation of downstream targets, including STAT1 and STAT5, which are critical for the expression of genes involved in cell proliferation and survival.



[3] The sensitivity of cancer cells, particularly AML cells, to **SEL120-34A** often correlates with high basal levels of STAT5 phosphorylation.[2][3]



Click to download full resolution via product page

Caption: Mechanism of action of SEL120-34A in inhibiting CDK8/19.

Data Presentation

Table 1: In Vitro Inhibitory Activity of SEL120-34A

Target	IC50 (nM)	Assay Type
CDK8/CycC	4.4	Cell-free kinase assay
CDK19/CycC	10.4	Cell-free kinase assay
CDK9	1070	Cell-free kinase assay
CDK1, 2, 4, 5, 6, 7	Not significant	Single point inhibition assay

Data sourced from multiple studies.[1][3][7]

Table 2: Anti-proliferative Activity of SEL120-34A in Cancer Cell Lines



Cell Line	Cancer Type	GI50 (nM)
KG-1	Acute Myeloid Leukemia (AML)	<1000
SKNO-1	Acute Myeloid Leukemia (AML)	<1000
HL-60	Acute Myeloid Leukemia (AML)	<1000
MOLM-16	Acute Myeloid Leukemia (AML)	<1000
OciAML-2	Acute Myeloid Leukemia (AML)	<1000
MV-4-11	Acute Myeloid Leukemia (AML)	<1000
MOLM-13	Acute Myeloid Leukemia (AML)	>1000 (Non-responder)
TEX	Acute Myeloid Leukemia (AML)	8
Murine MLL-AF9 AML	Acute Myeloid Leukemia (AML)	119

GI50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from various sources.[1][8][9]

Experimental Protocols CDK8/CDK19 Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for assessing the inhibitory activity of **SEL120-34A** against CDK8/CycC and CDK19/CycC complexes in a cell-free system.

Materials:

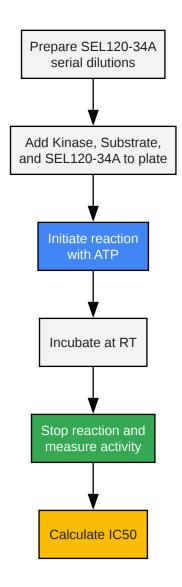


- Recombinant human CDK8/CycC and CDK19/CycC
- ATP
- Substrate peptide (e.g., a generic kinase substrate)
- SEL120-34A
- · Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates

Procedure:

- Prepare a serial dilution of SEL120-34A in DMSO.
- In a 384-well plate, add the kinase, substrate, and **SEL120-34A** at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

Caption: Workflow for a cell-free kinase inhibition assay.

Cell Viability/Proliferation Assay

This protocol is used to determine the effect of **SEL120-34A** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., KG-1, MOLM-13)
- Complete cell culture medium



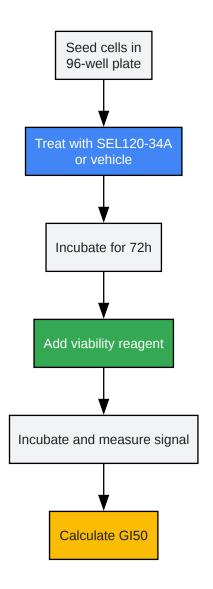
SEL120-34A

- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
- 96-well plates
- DMSO (vehicle control)

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
- Treat the cells with a serial dilution of **SEL120-34A** or DMSO as a vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's protocol.[10]
- Incubate for the recommended time to allow for colorimetric or luminescent signal development.[10]
- Measure the absorbance or luminescence using a plate reader.
- Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.





Click to download full resolution via product page

Caption: Workflow for a cell viability assay.

Western Blot Analysis for Phospho-STAT Inhibition

This protocol is designed to assess the effect of **SEL120-34A** on the phosphorylation of STAT1 and STAT5 in whole-cell lysates.

Materials:

- Cancer cell lines
- SEL120-34A



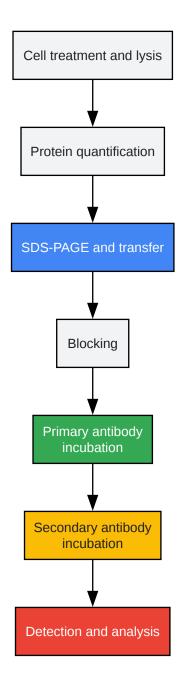
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-STAT1 (S727), anti-phospho-STAT5 (S726), anti-total STAT1, anti-total STAT5, and a loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

- Treat cells with **SEL120-34A** at various concentrations and for different time points.
- Harvest the cells and prepare whole-cell lysates using lysis buffer.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]
- Block the membrane to prevent non-specific antibody binding.[11]
- Incubate the membrane with the primary antibody overnight at 4°C.[11]
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.



 Analyze the band intensities to determine the relative levels of phosphorylated and total STAT proteins.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. SEL120-34A | CDK | TargetMol [targetmol.com]
- 2. ashpublications.org [ashpublications.org]
- 3. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SEL120-34A: In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1457845#sel120-34a-experimental-protocol-for-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com